molecular formula C18H14ClF3N2O2 B11519565 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11519565
M. Wt: 382.8 g/mol
InChI Key: RSVMNRMUOQMYMB-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a phenyl group, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled temperature conditions . The reaction is usually carried out in a non-chlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Research

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has shown significant anticancer properties in various studies:

  • Cell Viability Studies : The compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma). In one study, treatment with 100 µM of the compound for 24 hours resulted in a notable reduction in cell viability, indicating potent anticancer activity.
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms require further investigation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Pathogen Testing : It has been tested against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The results indicate effective growth inhibition at varying concentrations.
  • Inhibition Studies : Inhibition assays demonstrated that this compound could significantly suppress the growth of these bacteria, suggesting its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in both anticancer and antimicrobial contexts:

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Table 2: Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo...XCisplatinY
Other Derivative AZDoxorubicinW

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development and other applications.

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClF3N2O2
  • Molecular Weight : 390.78 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological activity.

1. Anticancer Activity

Research has indicated that compound 1 exhibits cytotoxic effects against various cancer cell lines. A study reported that it significantly inhibited the proliferation of breast cancer MCF-7 cells with an IC50 value of approximately 12 µM. The mechanism involves the induction of apoptosis through the activation of caspase pathways, specifically caspase-3 and caspase-9, leading to cell cycle arrest in the G0/G1 phase .

2. Anti-inflammatory Properties

Compound 1 has shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro studies demonstrated that it reduces prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of compound 1 was evaluated using DPPH and ABTS assays, revealing a significant ability to scavenge free radicals. This property is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the stability of radical intermediates formed during oxidation processes .

The biological activity of compound 1 can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes and lipoxygenases (LOX), which are key players in inflammatory processes.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Radical Scavenging : The structural features allow for effective interaction with reactive oxygen species (ROS), mitigating oxidative stress.

Data Table: Biological Activities of Compound 1

Activity TypeAssay MethodResultReference
CytotoxicityMTT AssayIC50 = 12 µM (MCF-7)
Anti-inflammatoryPGE2 InhibitionSignificant reduction
Antioxidant ActivityDPPH/ABTS AssayHigh scavenging ability

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of compound 1 on various cancer cell lines, including MCF-7 and HepG2. Results indicated a dose-dependent response with notable apoptosis observed via flow cytometry analysis. The study concluded that compound 1 could serve as a lead compound for developing new anticancer therapies .

Case Study 2: Inflammation Model

In an animal model of acute inflammation induced by carrageenan, administration of compound 1 resulted in reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, supporting its potential use in treating inflammatory conditions .

Properties

Molecular Formula

C18H14ClF3N2O2

Molecular Weight

382.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H14ClF3N2O2/c19-15-7-6-12(9-14(15)18(20,21)22)23-17(26)11-8-16(25)24(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,23,26)

InChI Key

RSVMNRMUOQMYMB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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